1-Hexacosene
Overview
Description
1-Hexacosene is an organic compound with the molecular formula C26H52 It is a long-chain hydrocarbon with a single double bond located at the first carbon atom, making it an alkene
Preparation Methods
1-Hexacosene can be synthesized through various methods, including:
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Synthetic Routes
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a long-chain aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroboration-Oxidation: This method involves the hydroboration of a long-chain alkyne followed by oxidation to form the corresponding alkene. The reaction conditions include the use of borane (BH3) and hydrogen peroxide (H2O2) in an alkaline medium.
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Industrial Production Methods
Catalytic Dehydrogenation: This method involves the dehydrogenation of long-chain alkanes using a metal catalyst such as platinum or palladium. The reaction is typically carried out at high temperatures (300-500°C) and low pressures to favor the formation of alkenes.
Chemical Reactions Analysis
1-Hexacosene undergoes various chemical reactions, including:
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Oxidation
Epoxidation: This reaction involves the addition of an oxygen atom to the double bond to form an epoxide. Common reagents include peracids such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: This reaction involves the addition of hydroxyl groups to the double bond to form a diol. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
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Reduction
Hydrogenation: This reaction involves the addition of hydrogen atoms to the double bond to form a saturated alkane. Common reagents include hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
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Substitution
Halogenation: This reaction involves the addition of halogen atoms to the double bond to form a dihalide. Common reagents include bromine (Br2) and chlorine (Cl2).
Scientific Research Applications
1-Hexacosene has various scientific research applications, including:
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Chemistry
Model Compound: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Analytical Standards: It is used as a standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.
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Biology
Pheromone Studies: It is used in studies of insect pheromones, particularly in the identification and synthesis of sex pheromones for pest control.
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Medicine
Drug Delivery: It is used in the development of lipid-based drug delivery systems due to its hydrophobic nature.
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Industry
Lubricants: It is used as a component in the formulation of high-performance lubricants for industrial applications.
Mechanism of Action
The mechanism of action of 1-Hexacosene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of various products. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems.
Comparison with Similar Compounds
1-Hexacosene can be compared with other similar long-chain alkenes, such as:
1-Octacosene (C28H56): This compound has a similar structure but with two additional carbon atoms. It exhibits similar reactivity and applications.
1-Triacontene (C30H60): This compound has four additional carbon atoms and is used in similar applications, including as a model compound and in pheromone studies.
1-Dotriacontene (C32H64): This compound has six additional carbon atoms and is used in studies of long-chain hydrocarbons and their reactivity.
This compound is unique due to its specific chain length and position of the double bond, which can influence its reactivity and applications.
Properties
IUPAC Name |
hexacos-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXANELYEWRDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873052 | |
Record name | 1-Hexacosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Hexacosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alkenes, C24-28 .alpha.- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18835-33-1, 64808-91-9, 93924-11-9 | |
Record name | 1-Hexacosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18835-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexacosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexacosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alkenes, C24-28 .alpha.- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexacosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexacosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexacos-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alkenes, C24-28 α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXACOSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSG4U9AQ89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Hexacosene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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